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Introduction
Alpha-latrotoxin (α-LTX), the potent neurotoxin from black widow spider venom, exerts its

effects by binding to specific presynaptic receptors, triggering massive neurotransmitter

release. Two major classes of receptors have been identified: neurexins and latrophilins. While

both serve as targets for α-LTX, they belong to distinct protein families, exhibit different binding

characteristics, and initiate divergent signaling cascades. This guide provides a detailed

comparative analysis of neurexin and latrophilin as α-LTX receptors, supported by experimental

data and detailed methodologies to facilitate further research and drug development.

Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between neurexin and

latrophilin in their interaction with α-latrotoxin.
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Parameter Neurexin Iα Latrophilin-1 Reference

Binding Affinity (Kd) ~4 nM ~0.5 nM [1][2]

Calcium Dependence
Ca2+-dependent

(EC50 ~30 µM)
Ca2+-independent [1][3][4]

Primary Signaling

Mechanism

Pore formation and

Ca2+ influx

G-protein-coupled

signaling
[2][5]

Table 1: Binding Characteristics of α-Latrotoxin to Neurexin and Latrophilin.

Feature
Neurexin-Mediated
Effects

Latrophilin-
Mediated Effects

Reference

Neurotransmitter

Release

Ca2+-dependent

release of classical

neurotransmitters

(e.g., glutamate) and

catecholamines.[3][6]

Ca2+-independent

release of classical

neurotransmitters;

Ca2+-dependent

release of

catecholamines.[6]

Intracellular Ca2+

Source

Influx from

extracellular space

through toxin-formed

pores.[5]

Release from

intracellular stores

(endoplasmic

reticulum).[2]

Involvement of G-

proteins

No direct G-protein

coupling.

Direct coupling to

Gαq/11 proteins.[2]

Table 2: Functional Consequences of α-Latrotoxin Binding.

Signaling Pathways
The signaling pathways initiated by α-latrotoxin binding to neurexin and latrophilin are

fundamentally different.

Neurexin Signaling Pathway
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Binding of α-latrotoxin to neurexin is a calcium-dependent process that is thought to induce a

conformational change in the toxin, leading to its insertion into the presynaptic membrane and

the formation of a non-selective cation channel or pore.[5] This pore allows for a massive influx

of extracellular calcium, which directly triggers the fusion of synaptic vesicles with the

presynaptic membrane and subsequent neurotransmitter release.[5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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